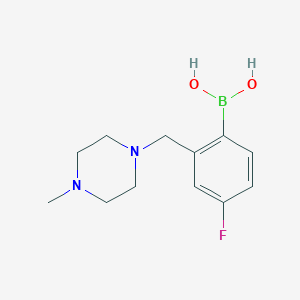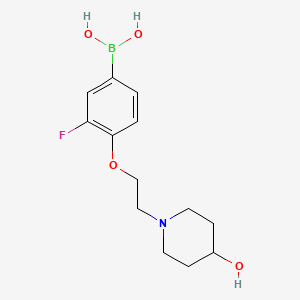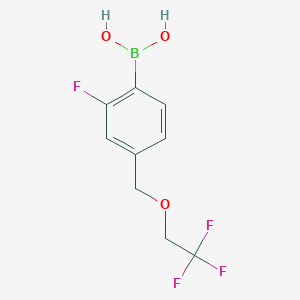
(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid
Descripción general
Descripción
“(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid” is an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate and methyltetrahydrofuran. The reaction system is cooled to -15 °C, and isopropylmagnesium chloride in tetrahydrofuran (2.0 M) is added dropwise to the reaction system. The internal temperature is controlled to not exceed -10 °C, and the reaction is kept at a low temperature for 1 hour .Molecular Structure Analysis
The molecular formula of this compound is C7H6BF3O3 . The molecular weight is 205.93 g/mol . The InChI Key is HUOFUOCSQCYFPW-UHFFFAOYSA-N . The SMILES string is OB(O)C1=CC=C(OC(F)(F)F)C=C1 .Physical And Chemical Properties Analysis
This compound is a white to beige crystalline powder . It has a melting point of 123°C to 127°C . The assay percent range is 97.5% min. (HPLC) .Aplicaciones Científicas De Investigación
Synthesis of Boronic Acid Derivatives
This compound is utilized in the synthesis of various boronic acid derivatives, which are crucial intermediates in organic synthesis reactions. They play a significant role in carbon-carbon coupling and carbon-heterocoupling reactions, which are foundational processes in the creation of complex organic molecules .
Crystal Structure Analysis
The compound’s crystal structure can be determined through X-ray diffraction, which is essential for understanding its molecular conformation. This information is vital for the design of new molecules with desired physical and chemical properties .
Density Functional Theory (DFT) Studies
DFT is applied to calculate the molecular structure of this compound and compare it with experimental values. This theoretical approach helps in predicting the reactivity and stability of the molecule, which is beneficial for developing new drugs and materials .
Drug Design and Pharmacology
Due to its unique structure, this compound exhibits good biological activity and pharmacological effects. It has potential applications in boron neutron capture therapy and drug transport polymers for cancer treatment .
Suzuki Reaction Nucleophile
As an important nucleophile in the Suzuki reaction, this compound is used to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Study of Molecular Electrostatic Potential
The molecular electrostatic potential of this compound can be studied to reveal its molecular structure characteristics, conformation, and special physical and chemical properties. This is crucial for understanding how the molecule will interact with other compounds .
Protodeboronation Studies
This compound can undergo protodeboronation, which is a process where the boron moiety is removed from the molecule. This reaction is important for the synthesis of various organic compounds and has been used in the formal total synthesis of natural products .
Organic Synthesis and Pharmaceutical Intermediate
It serves as an intermediate in organic synthesis and pharmaceutical production processes. Its stability and reactivity make it a valuable component in the development of new medicinal compounds .
Safety and Hazards
This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, call a poison center or doctor/physician if you feel unwell. If on skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in organic synthesis and pharmaceutical intermediate . They are known to interact with various biological targets depending on the specific structure of the compound .
Mode of Action
Boronic acids are generally known for their role in the suzuki-miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
Boronic acids are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling . This reaction can lead to the formation of biologically active molecules, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound is described as a crystalline powder , which suggests it could be administered orally or intravenously. Its safety data indicates that it may cause respiratory irritation and is harmful if swallowed , which could impact its bioavailability and route of administration.
Result of Action
As a participant in the suzuki-miyaura coupling reaction, this compound can contribute to the formation of new carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules , potentially resulting in diverse molecular and cellular effects.
Action Environment
The suzuki-miyaura coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed effectively in a variety of environmental conditions.
Propiedades
IUPAC Name |
[2-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c11-8-3-6(1-2-7(8)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRWSORCGTWHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)COCC(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





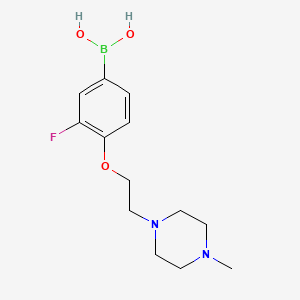
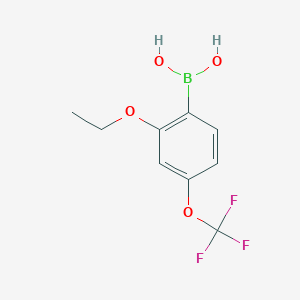

![1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1408751.png)
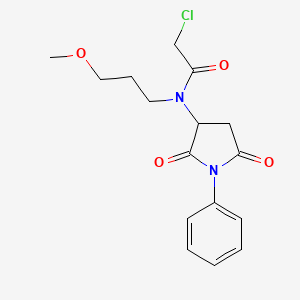
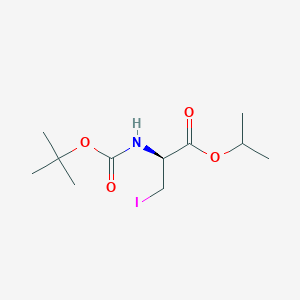
![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)

